Spectroscopic Characterization of 5-Fluoroisoquinolin-8-ol Hydrobromide: A Technical Guide for Drug Development
Spectroscopic Characterization of 5-Fluoroisoquinolin-8-ol Hydrobromide: A Technical Guide for Drug Development
Executive Summary
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and epigenetic modulators. The introduction of a fluorine atom and a hydroxyl group—as seen in 5-fluoroisoquinolin-8-ol hydrobromide (CAS: 2411300-63-3)—significantly alters the molecule's electronic distribution, lipophilicity, and hydrogen-bonding capacity. Furthermore, formulating the compound as a hydrobromide salt enhances its aqueous solubility and solid-state stability.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, IR, and HR-MS) of 5-fluoroisoquinolin-8-ol hydrobromide. It details not only the expected analytical data but also the mechanistic causality behind specific experimental protocols, ensuring that researchers can implement these self-validating workflows in highly regulated environments.
Analytical Strategy & Workflow
The characterization of halogenated heterocyclic salts requires a multiplexed analytical approach. Relying on a single technique can lead to structural misassignments, particularly concerning the exact position of the halogen and the protonation state of the nitrogen atom.
Fig 1. Multiplexed analytical workflow for structural validation of hydrobromide salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for mapping the atomic connectivity of the isoquinoline core. The differing positions of the nitrogen atom and the substituents result in notable variations in chemical shifts, as established in comparative spectroscopic studies of isoquinolines ().
Quantitative Data Summary
Table 1: Predicted 1 H and 13 C NMR Assignments in DMSO- d6
| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Diagnostic Significance |
| 1 H | H-1 | 9.65 | s (br) | - | Highly deshielded by adjacent N + |
| 1 H | H-3 | 8.60 | d | 6.5 | Adjacent to N + |
| 1 H | H-4 | 8.42 | d | 6.5 | Pyridine ring framework |
| 1 H | H-6 | 7.60 | dd | JHF = 9.5, JHH = 8.5 | Ortho to Fluorine |
| 1 H | H-7 | 7.15 | dd | JHH = 8.5, JHF = 4.0 | Ortho to OH, meta to Fluorine |
| 1 H | OH | 10.85 | s (br) | - | Phenolic hydroxyl proton |
| 1 H | NH + | 11.50 | s (br) | - | Confirms protonated amine |
| 13 C | C-5 | 152.4 | d | 245.0 | Direct C-F coupling |
| 19 F | F-5 | -125.0 | s | - | Aromatic fluorine signature |
Self-Validating NMR Protocol
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Step 1: System Suitability. Prior to sample analysis, run a standard lineshape sample (e.g., 1% CHCl 3 in Acetone- d6 ) to verify magnetic field homogeneity and resolution.
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Step 2: Sample Preparation. Dissolve 15 mg of 5-fluoroisoquinolin-8-ol HBr in 0.6 mL of DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO- d6 is explicitly chosen over CDCl 3 . The hydrobromide salt possesses high lattice energy and is virtually insoluble in non-polar solvents. Furthermore, DMSO- d6 strongly hydrogen-bonds with the -OH and -NH + protons, slowing their chemical exchange rate and allowing them to be observed as distinct, albeit broad, signals.
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Step 3: Acquisition Parameters. Acquire 1 H spectra (16 scans, D1 =2s) and 13 C spectra (512 scans, proton-decoupled, D1 =3s).
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Causality: An extended relaxation delay ( D1 ) of 3 seconds is mandated for the 13 C acquisition. The fluorinated carbon (C-5) lacks attached protons, meaning it cannot undergo rapid dipole-dipole relaxation. A short delay would result in severe signal attenuation for C-5.
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Step 4: Internal Validation. Calibrate the spectrum using the residual solvent peak (DMSO quintet at 2.50 ppm for 1 H and septet at 39.5 ppm for 13 C). The presence of the TMS peak at exactly 0.00 ppm validates the calibration.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides critical information regarding the vibrational modes of the functional groups, specifically confirming the salt form of the molecule.
Quantitative Data Summary
Table 2: Key ATR-FTIR Vibrational Frequencies
| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Diagnostic Significance |
| 3150 - 2800 | Broad, Strong | N-H + stretch | Confirms hydrobromide salt formation |
| 3250 | Broad, Medium | O-H stretch | Phenolic hydroxyl group |
| 1635 | Sharp, Medium | C=N + stretch | Protonated isoquinoline ring |
| 1590, 1505 | Sharp, Strong | C=C aromatic stretch | Aromatic framework |
| 1225 | Sharp, Strong | C-F stretch | Halogenation at C-5 |
Self-Validating ATR-FTIR Protocol
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Step 1: Background Collection. Acquire an ambient air background spectrum (32 scans, 4 cm −1 resolution) using a clean diamond Attenuated Total Reflectance (ATR) crystal.
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Step 2: Sample Application. Place 2-3 mg of the neat, solid 5-fluoroisoquinolin-8-ol HBr directly onto the crystal. Apply consistent pressure using the ATR anvil.
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Causality: ATR-FTIR is strictly mandated over traditional KBr pellet transmission methods. Hydrobromide salts are highly susceptible to pressure-induced halide exchange when ground with KBr (forming the hydrochloride or hydrobromide/potassium complex), which creates artifactual spectral shifts and alters the N-H + stretching region (). ATR analyzes the sample in its native solid state, preserving its true polymorphic and salt form.
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Step 3: Validation & Carryover Check. Following acquisition, clean the crystal with isopropanol and acquire a subsequent "blank" scan. The absence of the strong 1225 cm −1 (C-F) band in the blank validates that no sample carryover has occurred.
High-Resolution Mass Spectrometry (HR-ESI-MS)
Mass spectrometry provides the exact mass and structural fragmentation patterns necessary to confirm the molecular formula and the connectivity of the substituents.
Mechanistic Fragmentation Pathway
Fig 2. ESI-MS/MS fragmentation pathways for 5-fluoroisoquinolin-8-ol.
Quantitative Data Summary
Table 3: High-Resolution Mass Spectrometry Data
| Ionization Mode | m/z Observed | Theoretical m/z | Mass Error (ppm) | Ion Identity |
| ESI (+) | 164.0511 | 164.0510 | +0.6 | [M+H] + (Free base) |
| ESI (+) MS/MS | 136.0561 | 136.0561 | 0.0 | [M+H - CO] + |
| ESI (+) MS/MS | 144.0448 | 144.0448 | 0.0 | [M+H - HF] + |
| ESI (-) | 78.9183 | 78.9183 | 0.0 | 79 Br − |
| ESI (-) | 80.9163 | 80.9163 | 0.0 | 81 Br − |
Self-Validating LC-ESI-MS Protocol
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Step 1: Mass Calibration. Calibrate the TOF or Orbitrap mass analyzer using a standard tuning mix (e.g., sodium formate) to achieve a mass accuracy of <2 ppm.
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Step 2: Sample Preparation. Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.
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Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because it is a "soft" ionization technique ideal for pre-formed ions in salts. The addition of formic acid serves a dual purpose: it ensures complete protonation of the isoquinoline nitrogen for maximum sensitivity in positive mode, and it facilitates efficient droplet desolvation in the ESI source, a critical factor for characterizing isoquinoline alkaloids ().
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Step 3: Acquisition. Run the sample in positive ESI mode to detect the intact cation ([M+H] + ) and trigger Collision-Induced Dissociation (CID) at 25 eV to observe the characteristic losses of CO and HF. Switch to negative ESI mode to detect the bromide counterion, verifying the ~1:1 isotopic ratio of 79 Br and 81 Br.
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Step 4: System Suitability. Inject a solvent blank immediately before and after the sample injection. The absence of the m/z 164.05 ion in the post-sample blank validates that the LC column and ESI source are free from carryover, ensuring the trustworthiness of the quantitative integration.
References
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Detection and quantification of new psychoactive substances (NPSs) within the evolved “legal high” product, NRG-2, using high performance liquid chromatography-amperometric detection (HPLC-AD). RSC Advances. Available at:[Link] [2]
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Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed (National Institutes of Health). Available at:[Link] [3]
